N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Description
This compound features a tetrahydrothiophene 1,1-dioxide moiety at the N-position of the propanamide chain, a (5Z)-3-methoxybenzylidene substituent on the thiazolidinone ring, and a 2,4-dioxo-thiazolidin-3-yl core. The Z-configuration of the benzylidene group is critical for spatial interactions in biological systems. Synthesis likely involves:
- Condensation of a 3-methoxybenzaldehyde derivative with a thiazolidinone precursor to form the benzylidene group .
- Coupling reactions to introduce the N-methyl and N-(tetrahydrothiophene dioxide) substituents on the propanamide chain .
Structural confirmation would rely on X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods (NMR, IR) .
Properties
Molecular Formula |
C19H22N2O6S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C19H22N2O6S2/c1-20(14-7-9-29(25,26)12-14)17(22)6-8-21-18(23)16(28-19(21)24)11-13-4-3-5-15(10-13)27-2/h3-5,10-11,14H,6-9,12H2,1-2H3/b16-11- |
InChI Key |
XUTAXMXYCRHFEI-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines elements known for biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring and a thiazolidine dione moiety, which contribute to its biological properties. The molecular formula is C18H22N2O4S2, and it has a molecular weight of 398.51 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that thiazolidine derivatives possess antimicrobial properties. For instance, a study reported that 1,3-thiazolidin-4-one derivatives demonstrated superior antimicrobial activity compared to commercial antibiotics such as ampicillin and ketoconazole .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Research on thiazolidine derivatives has indicated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer properties. For example, derivatives of thiazolidine have been shown to inhibit key signaling pathways involved in cancer progression .
The proposed mechanism of action for this compound involves interaction with various biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes like COX and LOX, reducing inflammation.
- DNA Interaction : Potential binding to DNA or RNA could interfere with nucleic acid synthesis or function.
- Cell Signaling Pathways : It may modulate pathways such as the Raf/MEK/ERK and PI3K/Akt pathways implicated in cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Superior to ampicillin | |
| Anti-inflammatory | COX/LOX inhibition | |
| Anticancer | Inhibition of cancer pathways |
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazolidine derivatives demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : In vivo studies using carrageenan-induced paw edema models showed that certain thiazolidine derivatives effectively reduced inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Benzylidene Substituents :
- 3-Methoxy (target): Electron-donating group may enhance binding to polar targets (e.g., enzymes) compared to 4-chloro (electron-withdrawing, lipophilic) .
- 4-Methyl (): Moderate hydrophobicity; less polar than 3-methoxy but more than halogenated derivatives.
Thiazolidinone Core: 2,4-Dioxo (target): Increased hydrogen-bonding capacity vs. 1,1-Dioxide modifications (): Improve metabolic stability but may reduce reactivity.
Propanamide Chain: Tetrahydrothiophene 1,1-dioxide (target): Unique sulfone group enhances solubility and may reduce toxicity compared to thiazole () or hydroxylphenyl () substituents.
Pharmacological and Physicochemical Implications
- Anticancer Activity : Halogenated analogs () show selectivity for lung cancer/leukemia, while the target compound’s 3-methoxy group may shift activity toward other cancer types (e.g., breast, colon).
- Solubility : The tetrahydrothiophene dioxide moiety likely improves aqueous solubility compared to thiazol-2-yl () or propargyl () groups.
- thioamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
